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Clinical Validation in Lymphoma

The most robust clinical data for fimepinostat comes from studies on relapsed/refractory Diffuse Large B-

Cell Lymphoma (DLBCL). The table below summarizes the key efficacy data from pooled analyses of Phase

1 and Phase 2 trials.

Study Detail MYC-Altered Patients (Pooled Analysis)
Phase 2 Study (MYC-IHC
≥40%)

Patient
Population

Relapsed/Refractory (R/R) DLBCL and High-
Grade B-Cell Lymphoma (HGBL) [1] [2]

R/R DLBCL/HGBL with MYC
protein expression ≥40% [2]

Objective
Response Rate
(ORR)

22% (14 out of 63 patients) [2] 15% [2]

Response
Breakdown

9 Complete Responses (CR), 10 Partial

Responses (PR) across all 105 patients in
studies [1]

Information not specified in

sources
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Study Detail MYC-Altered Patients (Pooled Analysis)
Phase 2 Study (MYC-IHC
≥40%)

Duration of
Response
(DOR)

Median DOR of 13.6 months in MYC-altered

patients; some responses ongoing at data cut-off
[1]

Information not specified in

sources

Key Findings Responses can require multiple cycles (median
time to first response was 2.5 months). Patients

with lower disease burden derived greater
clinical benefit [1].

Led to exploratory analyses that
identified a 3-protein biomarker

signature with high predictive
value [2].

Preclinical Evidence Across Solid Tumors

Preclinical studies indicate that fimepinostat's potential extends beyond lymphoma to various solid tumors

characterized by MYC dysregulation or platinum resistance, as summarized below.

Cancer Type Experimental Model Key Findings on Efficacy & Mechanism

| Small Cell Lung Cancer (SCLC) | - In vitro cell lines

Genetically engineered mouse models (GEMM)
Patient-derived xenografts (PDX) [3] | - Overcomes platinum resistance driven by MYC [3].

Single-agent activity comparable to platinum-etoposide chemotherapy [3].
Synergistic effect when combined with platinum-etoposide, significantly increasing survival in mice

[3]. | | Pleural Mesothelioma | - Panel of 22 PM cell lines (2D and 3D models)
Isogeneic cisplatin-sensitive/resistant cell pairs [4] | - High sensitivity linked to c-Myc expression and

MYC gene amplification [4].
Effective in cisplatin-insensitive cell lines [4].

Synergistic effect with cisplatin, even in resistant cells [4]. | | Hepatocellular Carcinoma (HCC) | -
HCC cell lines in 3D culture

Primary HCC cells
Mouse xenograft models [5] | - Potent inhibitory effect in vitro and in vivo [5].

Mechanism involves inhibition of PI3K/AKT/mTOR pathway and downregulation of c-Myc [5]. | |
Endometrial Cancer | - EC cell lines in vitro

Xenograft models in mice [6] | - Inhibits tumor growth and increases mouse survival [6].
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Restores progesterone receptor expression, potentially re-sensitizing tumors to hormone therapy [6]. |

Key Experimental Protocols

For researchers looking to replicate or design related studies, here are the methodologies cited in the search

results.

In Vitro Drug Screening (SCLC) [3]: A high-throughput screen was performed using 355 kinase

inhibitors. Cells were plated in 384-well plates and treated with compounds. Viability was assessed
after 7 days using Alamar blue fluorescence. Hits were identified by a Z-score lower than -3.

In Vivo Efficacy Studies (SCLC & Endometrial Cancer) [3] [6]:
SCLC: Efficacy was tested in transplant models (cell line-derived and PDX) and an

autochthonous GEMM. Fimepinostat (70 mg/kg) was administered daily orally. In combination
studies, it was given with weekly carboplatin and etoposide [3].

Endometrial Cancer: Xenograft models were established in mice on different diets. The drug
was formulated in 30% Captisol and administered according to Curis guidelines [6].

Mechanism Investigation [3] [6]: Standard Western blotting was used to analyze protein
expression and pathway modulation. Key targets examined include MYC protein levels,

phosphorylated AKT (pAkt), acetylated histone H3, and apoptosis markers.

Mechanism of Action and Pathway

Fimepinostat is a first-in-class, oral, dual inhibitor of HDAC (class I and II) and PI3K (class I α, β, δ) [4]

[7]. In the context of MYC-driven cancers, it targets the oncoprotein through multiple mechanisms:

Transcriptional Inhibition: Suppresses MYC gene transcription [1].

Post-Translational Regulation: Enhances proteasomal degradation of the MYC protein, partly by
inhibiting PI3K-mediated ubiquitination [1].

Pathway Synergy: Concurrent HDAC and PI3K inhibition disrupts complementary oncogenic
pathways, leading to greater downregulation of MYC and associated genes than either approach

alone [4].

The diagram below illustrates this multi-modal mechanism of action.
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Interpretation and Research Implications

Patient Selection Biomarkers: The data strongly support MYC alteration as a key biomarker for

patient selection in lymphoma [1] [2]. Further research is needed to validate biomarkers in solid
tumors.

Overcoming Treatment Resistance: Fimepinostat shows particular promise in platinum-resistant
SCLC and cisplatin-resistant mesothelioma, positioning it as a potential strategy for treating

refractory disease [3] [4].
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Rational Combination Therapies: The observed synergy with standard chemotherapy (e.g.,

platinum-etoposide in SCLC) supports the development of rational combination regimens to improve
depth and duration of response [3] [4].

In summary, the validation data for fimepinostat in MYC-altered diseases is multi-faceted, encompassing

confirmed clinical activity in lymphoma and compelling pre-clinical evidence across several solid tumors,

particularly in the context of therapy resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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